molecular formula C10H5ClFNO2 B3088989 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188228-73-0

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B3088989
CAS No.: 1188228-73-0
M. Wt: 225.60 g/mol
InChI Key: LBUHJDJXBDRJAW-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features both chlorine and fluorine substituents on an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the chlorine and fluorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids, leading to modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-10-8(5-14)9(13-15-10)6-1-3-7(12)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUHJDJXBDRJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212785
Record name 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188228-73-0
Record name 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188228-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Reactant of Route 2
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Reactant of Route 3
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Reactant of Route 4
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Reactant of Route 5
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Reactant of Route 6
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde

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